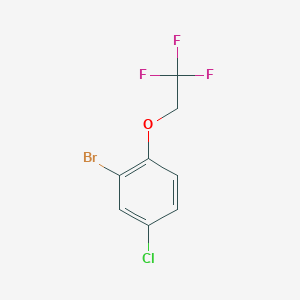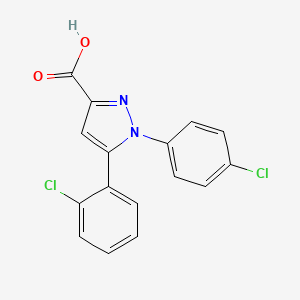
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
説明
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, also known as 5-chloro-4-chloro-pyrazole-3-carboxylic acid (CCP), is an organic compound with a wide range of applications in the scientific research field. CCP is a white crystalline solid with a melting point of 105-107°C and a molecular weight of 250.7 g/mol. It is soluble in water, ethanol, and other polar solvents. CCP is commonly used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
科学的研究の応用
1. Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various pyrazole derivatives. Studies have shown the importance of correct identification of regioisomers formed in the synthesis process, which can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
2. Chemical Hybridizing Agents
- Derivatives of this compound, particularly 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been identified as chemical hybridizing agents in wheat and barley, showcasing their potential in agricultural applications (Beck et al., 1988).
3. Antifungal and Antimicrobial Activity
- Some derivatives exhibit significant antifungal activity, particularly against important fruit and crop disease fungi. This has implications for their use in agriculture and plant protection (Liu et al., 2020).
- Additionally, these compounds have shown good to excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Hafez et al., 2016).
4. Molecular and Crystallographic Studies
- The compound has been a subject of detailed molecular and crystallographic studies, providing insights into its structure and properties. Such studies are crucial for understanding the compound's behavior in various applications (Alaşalvar et al., 2014).
5. DNA Gyrase Inhibition and Antibacterial Activity
- Some derivatives have been explored for their DNA gyrase inhibition and related antibacterial activity, particularly against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).
6. Applications in Nonlinear Optics
- N-substituted derivatives of this compound have been identified as potential candidates for optical limiting applications, indicating their relevance in the field of nonlinear optics (Chandrakantha et al., 2013).
7. Anti-inflammatory Activities
- Certain analogues have shown significant anti-inflammatory effects, mediated by the inhibition of phospholipase A2. This suggests their potential as therapeutic agents in the treatment of inflammatory diseases (Lokeshwari et al., 2017).
8. Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, related to this compound, have exhibited significant in vivo antiobesity activity, attributed to CB1 receptor antagonism. This opens avenues for their use in obesity management (Srivastava et al., 2007).
特性
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-7-11(8-6-10)20-15(9-14(19-20)16(21)22)12-3-1-2-4-13(12)18/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZSDFQNYYOXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




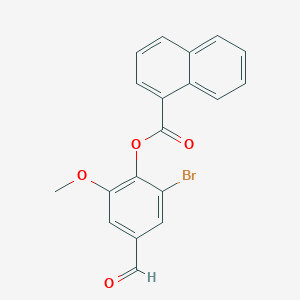
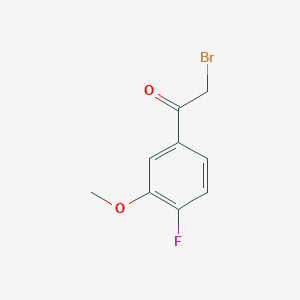


![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
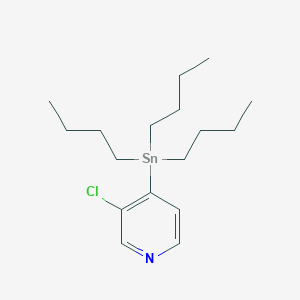
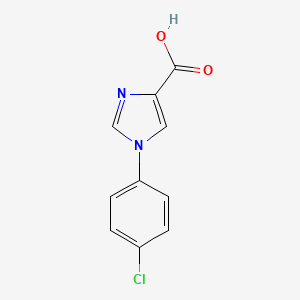
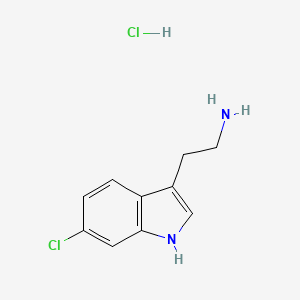

![6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B3037160.png)
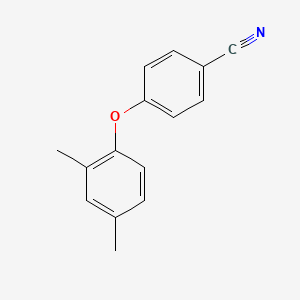
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
